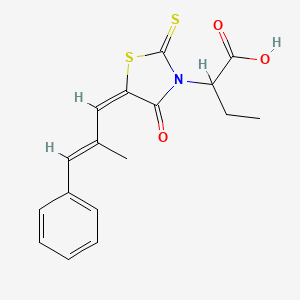
2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C17H17NO3S2 and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core with substituents that enhance its biological profile. Its molecular formula is C15H13N1O3S2, and it has a molecular weight of approximately 303.39 g/mol. The structure is characterized by the presence of a thioxothiazolidin moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds in this class have shown significant free radical scavenging capabilities, as demonstrated in DPPH assays.
- Antimicrobial Properties : Studies have reported antibacterial effects against various pathogens, suggesting potential applications in treating infections.
- Urease Inhibition : This compound has been evaluated for its ability to inhibit urease, an enzyme linked to gastric disorders caused by Helicobacter pylori.
Antioxidant Activity
In a study evaluating the antioxidant properties using the DPPH assay, this compound exhibited IC50 values indicative of strong free radical scavenging activity. This suggests that the compound could be beneficial in preventing oxidative stress-related diseases.
Antimicrobial Activity
The antimicrobial efficacy was tested using agar well diffusion methods against various bacterial strains. The results indicated that the compound possesses notable antibacterial properties, potentially useful for developing new antimicrobial agents.
Urease Inhibition
The inhibition of urease by the compound was assessed due to its relevance in treating conditions like peptic ulcers. The compound demonstrated significant urease inhibitory activity with an IC50 value significantly lower than that of standard inhibitors.
The biological activities of this compound can be attributed to its ability to interact with various cellular targets:
- Antioxidant Mechanism : The thiazolidinone structure may facilitate electron donation, neutralizing free radicals.
- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function.
- Urease Inhibition : Binding interactions at the active site of urease prevent substrate access, inhibiting its enzymatic function.
Case Studies
Recent studies have highlighted the therapeutic potential of thiazolidinone derivatives similar to this compound:
- Case Study on Antioxidant Effects : A clinical trial demonstrated that patients receiving antioxidant therapy with similar compounds showed reduced markers of oxidative stress.
- Urease Inhibitors in Gastric Disorders : Research indicated that thiazolidinone derivatives effectively reduced symptoms in patients with H. pylori infections when used alongside conventional therapies.
Eigenschaften
IUPAC Name |
2-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-3-13(16(20)21)18-15(19)14(23-17(18)22)10-11(2)9-12-7-5-4-6-8-12/h4-10,13H,3H2,1-2H3,(H,20,21)/b11-9+,14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJENGCMUGBOVLB-LRGIMLIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














